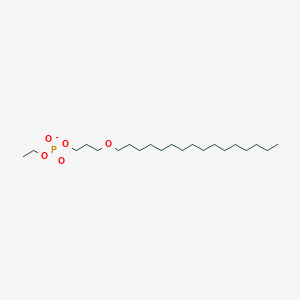
Ethyl 3-(hexadecyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(hexadecyloxy)propyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by its long alkyl chain, which imparts unique physicochemical properties. It is used in various scientific and industrial applications due to its amphiphilic nature, making it suitable for use in surfactants, emulsifiers, and other specialized chemical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hexadecyloxy)propyl phosphate typically involves the reaction of hexadecanol with ethyl 3-bromopropyl phosphate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Preparation of Ethyl 3-bromopropyl Phosphate: Ethyl 3-bromopropyl phosphate is synthesized by reacting ethyl 3-hydroxypropyl phosphate with phosphorus tribromide (PBr3) in the presence of a base such as pyridine.
Reaction with Hexadecanol: The ethyl 3-bromopropyl phosphate is then reacted with hexadecanol in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Ethyl 3-(hexadecyloxy)propyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid.
Oxidation: The alkyl chain can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form carboxylic acids.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Hydrolysis: Hexadecanol and phosphoric acid.
Oxidation: Hexadecanoic acid.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
Ethyl 3-(hexadecyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the study of membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the production of specialty chemicals, including lubricants, coatings, and personal care products.
作用機序
The mechanism of action of ethyl 3-(hexadecyloxy)propyl phosphate is primarily based on its ability to interact with lipid membranes. The long alkyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of hydrophobic drugs. The phosphate group can also participate in hydrogen bonding and electrostatic interactions, further influencing its behavior in biological systems.
類似化合物との比較
Ethyl 3-(hexadecyloxy)propyl phosphate can be compared with other similar compounds, such as:
Hexadecylphosphocholine: Similar in structure but with a choline head group instead of an ethyl group. It is used as an antineoplastic agent.
Hexadecylphosphate: Lacks the propyl spacer and ethyl group, making it less amphiphilic.
Ethyl 3-(octadecyloxy)propyl phosphate: Similar structure but with an octadecyl chain, resulting in different physicochemical properties.
This compound is unique due to its specific combination of a long alkyl chain and a phosphate ester, providing a balance of hydrophobic and hydrophilic properties that make it versatile for various applications.
特性
CAS番号 |
110280-45-0 |
|---|---|
分子式 |
C21H44O5P- |
分子量 |
407.5 g/mol |
IUPAC名 |
ethyl 3-hexadecoxypropyl phosphate |
InChI |
InChI=1S/C21H45O5P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21-26-27(22,23)25-4-2/h3-21H2,1-2H3,(H,22,23)/p-1 |
InChIキー |
QIDIIMZIUKWKAQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)([O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)


![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
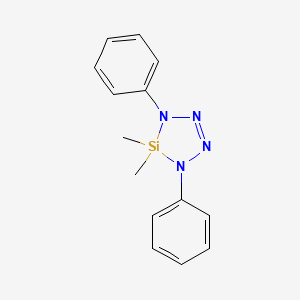

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)

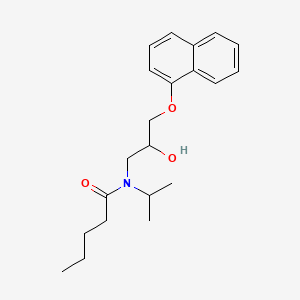
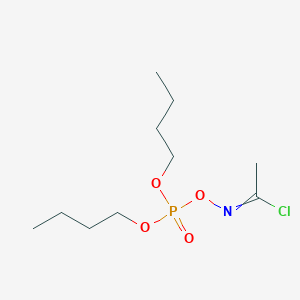

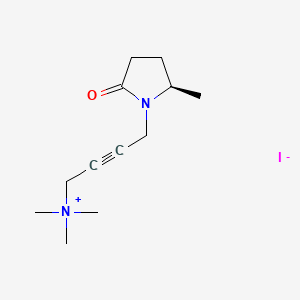
silane](/img/structure/B14334936.png)
